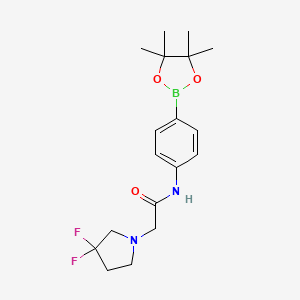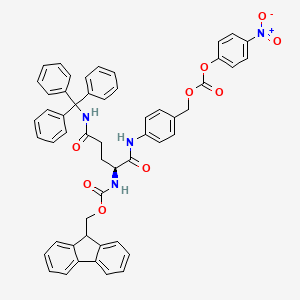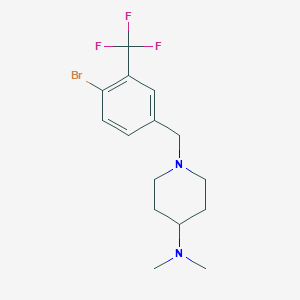
1-(4-Bromo-3-(trifluoromethyl)benzyl)-N,N-dimethylpiperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-3-(trifluoromethyl)benzyl)-N,N-dimethylpiperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a benzyl group containing bromine and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-(trifluoromethyl)benzyl)-N,N-dimethylpiperidin-4-amine typically involves multiple steps:
Formation of the Benzyl Bromide Intermediate: The starting material, 4-bromo-3-(trifluoromethyl)benzyl bromide, can be synthesized through the bromination of 4-bromo-3-(trifluoromethyl)toluene using N-bromosuccinimide (NBS) under radical conditions.
Nucleophilic Substitution: The benzyl bromide intermediate is then reacted with N,N-dimethylpiperidin-4-amine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
1-(4-Bromo-3-(trifluoromethyl)benzyl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new amine derivative, while oxidation could produce a ketone or alcohol derivative .
科学的研究の応用
1-(4-Bromo-3-(trifluoromethyl)benzyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system due to its piperidine structure.
Materials Science: The compound’s unique electronic properties, imparted by the trifluoromethyl group, make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions, particularly those involving amine receptors.
作用機序
The mechanism of action of 1-(4-Bromo-3-(trifluoromethyl)benzyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors in the brain . The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets .
類似化合物との比較
Similar Compounds
4-Bromo-3-(trifluoromethyl)benzyl bromide: This compound is a precursor in the synthesis of 1-(4-Bromo-3-(trifluoromethyl)benzyl)-N,N-dimethylpiperidin-4-amine and shares similar chemical properties.
4-Bromo-3-(trifluoromethyl)aniline: Another related compound with similar electronic properties but different functional groups.
Uniqueness
This compound is unique due to its combination of a piperidine ring with a benzyl group containing both bromine and trifluoromethyl substituents. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, particularly in medicinal chemistry and materials science .
特性
分子式 |
C15H20BrF3N2 |
|---|---|
分子量 |
365.23 g/mol |
IUPAC名 |
1-[[4-bromo-3-(trifluoromethyl)phenyl]methyl]-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C15H20BrF3N2/c1-20(2)12-5-7-21(8-6-12)10-11-3-4-14(16)13(9-11)15(17,18)19/h3-4,9,12H,5-8,10H2,1-2H3 |
InChIキー |
FXTHYPGEKRAINV-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1CCN(CC1)CC2=CC(=C(C=C2)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13720609.png)


![N-Acetylleucyl-alpha-glutamylhistidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine](/img/structure/B13720642.png)

![7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13720646.png)
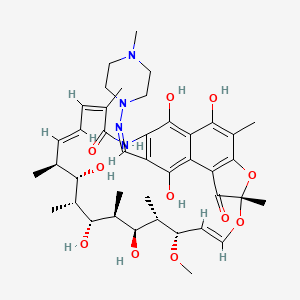
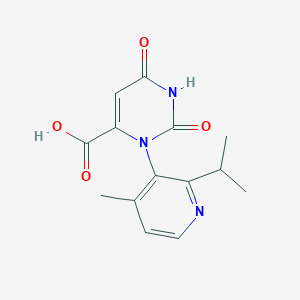
![1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B13720661.png)


![4-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride](/img/structure/B13720666.png)
